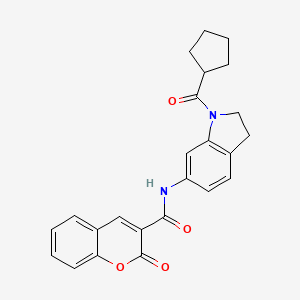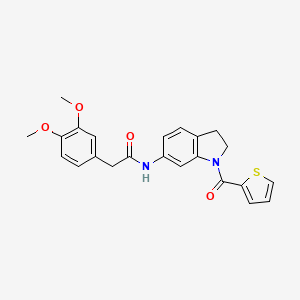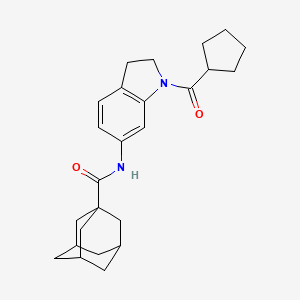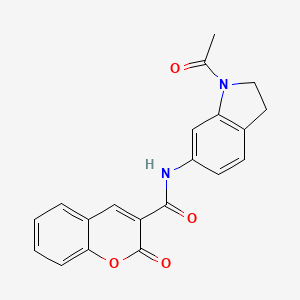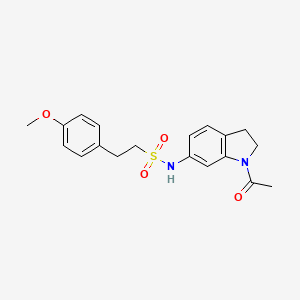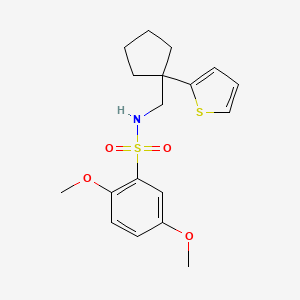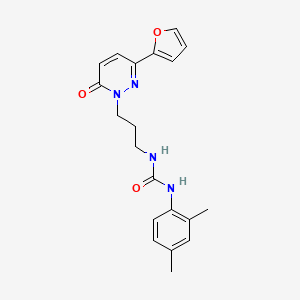
1-(2,4-dimethylphenyl)-3-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)urea
Descripción general
Descripción
1-(2,4-dimethylphenyl)-3-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)urea is a chemical compound that has drawn the attention of researchers due to its potential applications in scientific research. This compound is a urea derivative that has been synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-(2,4-dimethylphenyl)-3-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)urea is still under investigation. However, studies have shown that it exhibits potent inhibitory activity against specific enzymes and receptors that are involved in various disease processes. It has also been found to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been found to have a neuroprotective effect by reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2,4-dimethylphenyl)-3-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)urea in lab experiments is its potent inhibitory activity against specific enzymes and receptors. This makes it a useful tool for studying various disease processes. However, its limitations include its high cost and limited availability, which may hinder its widespread use in research.
Direcciones Futuras
There are several future directions for research on 1-(2,4-dimethylphenyl)-3-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)urea. One of the directions is to further investigate its mechanism of action and identify specific targets that it interacts with. Another direction is to explore its potential applications in the development of novel drugs and imaging agents. Moreover, future research could focus on identifying more efficient and cost-effective methods for synthesizing this compound.
Aplicaciones Científicas De Investigación
1-(2,4-dimethylphenyl)-3-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)urea has been used in various scientific research applications. One of the primary applications is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases such as cancer and inflammation. It has also been used in the development of novel imaging agents for diagnostic purposes.
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-14-6-7-16(15(2)13-14)22-20(26)21-10-4-11-24-19(25)9-8-17(23-24)18-5-3-12-27-18/h3,5-9,12-13H,4,10-11H2,1-2H3,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXUCRAVFQJGJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



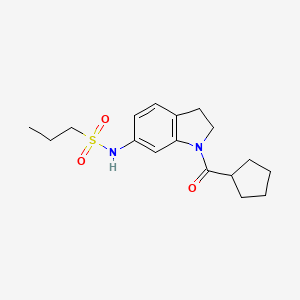
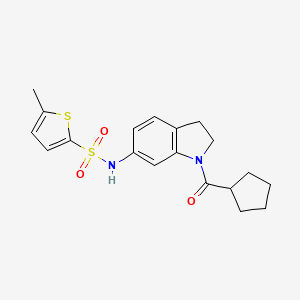
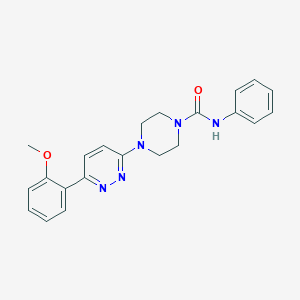
![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B3209317.png)


